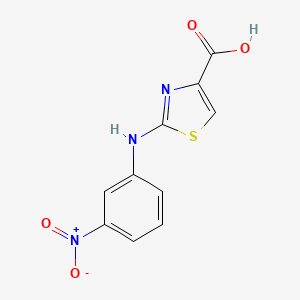

Ácido 2-(3-nitrofenilamino)tiazol-4-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-aminothiazole compounds has been reported in the literature . For instance, the synthesis of ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate was achieved by combining a mixture of 4-hydroxythiobenzamide and ethyl bromopyruvate in ethanol .

Molecular Structure Analysis

The molecular structure of 2-aminothiazole compounds has been characterized using various techniques such as FTIR and NMR . For example, the 1H NMR spectrum of a related compound, ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate, showed signals corresponding to the thiazole ring, the aromatic ring, and the ester group .

Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole compounds have been studied . For instance, the reaction of 2-aminothiazole with aldehydes or ketones in the presence of glacial acetic acid leads to the formation of Schiff bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole compounds have been analyzed using various techniques . For example, the melting point, yield, and Rf value of a related compound, ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate, were determined . The compound was also characterized using IR spectroscopy, which provided information about the functional groups present in the molecule .

Aplicaciones Científicas De Investigación

Farmacología

Ácido 2-(3-nitrofenilamino)tiazol-4-carboxílico: en farmacología se explora principalmente por su potencial como bloque de construcción en el diseño de fármacos. Los derivados de tiazol son conocidos por su amplia gama de actividades biológicas, que incluyen propiedades antibacterianas, antifúngicas, anti-VIH, antioxidantes, antitumorales, antihelmínticas, antiinflamatorias y analgésicas . Este compuesto podría servir como precursor en la síntesis de nuevos fármacos con mayor eficacia y menores efectos secundarios.

Ciencia de los materiales

En la ciencia de los materiales, los compuestos de tiazol se han utilizado como intermediarios en la síntesis de moléculas orgánicas complejas. Su estructura única permite el desarrollo de nuevos materiales con propiedades específicas, como conductividad o reactividad, que se pueden adaptar a diversas aplicaciones industriales .

Investigación agrícola

El papel del This compound en la agricultura está relacionado con su uso potencial en la creación de nuevos pesticidas y fungicidas. Sus derivados han demostrado ser efectivos contra una variedad de patógenos vegetales, ofreciendo una vía hacia productos químicos agrícolas más eficientes y respetuosos con el medio ambiente .

Direcciones Futuras

Thiazole derivatives, including 2-aminothiazole compounds, have shown promise in various therapeutic areas . Therefore, there is significant interest in the design, synthesis, and development of new 2-aminothiazole-based compounds for potential use as therapeutic agents . Future research will likely focus on exploring the biological activities of these compounds and optimizing their properties for specific applications .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

For example, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives are known to exhibit diverse biological activities, which would result in a variety of molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antioxidant properties . The interactions of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid with these biomolecules can lead to the activation or inhibition of specific biochemical pathways, thereby modulating cellular responses.

Cellular Effects

The effects of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells, leading to apoptosis . Additionally, 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid may alter the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, thiazole derivatives have been shown to inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid may modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit sustained biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid may lead to adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the biological activity of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid significantly changes at specific dosage levels.

Metabolic Pathways

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Thiazole derivatives have been shown to influence the metabolism of carbohydrates, lipids, and proteins . The interaction of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid within subcellular structures can affect its interactions with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

2-(3-nitroanilino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S/c14-9(15)8-5-18-10(12-8)11-6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPZWONPRBMLCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1302190.png)